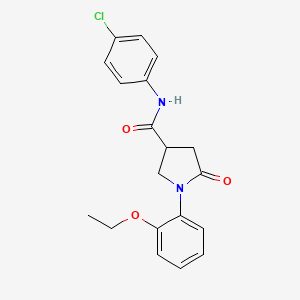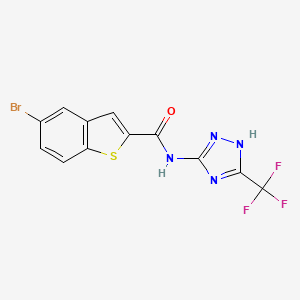
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and thiadiazole intermediates. Common synthetic routes may involve:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the thiadiazole moiety: This step may involve the reaction of ethyl-substituted thiadiazole with the quinoline intermediate.
Amidation reaction: The final step usually involves the formation of the carboxamide linkage through a condensation reaction between the quinoline-thiadiazole intermediate and an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline or thiadiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the quinoline or thiadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiadiazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline and thiadiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit enzymes involved in key biological processes.
Receptor binding: It may bind to specific receptors, modulating their activity.
Pathway modulation: The compound can affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern on the quinoline and thiadiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-3-19-24-25-21(28-19)23-20(26)16-12-18(13-8-10-14(27-2)11-9-13)22-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,23,25,26) |
InChI Key |
IWJCZABUJFOZCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10981275.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B10981283.png)

![3,3'-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one]](/img/structure/B10981297.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10981309.png)
![7-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B10981311.png)
![4-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10981313.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B10981315.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B10981321.png)
![1,3-Dioxo-1,3-dihydrospiro[indene-2,2'-[1,3]thiazolidine]-4'-carboxylic acid](/img/structure/B10981324.png)

![4-phenyl-N-{3-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10981334.png)
![N-[4-(1,1-Dioxido-2-isothiazolidinyl)phenyl]-6-(1H-pyrrol-1-YL)hexanamide](/img/structure/B10981340.png)
![(1-methyl-1H-indol-2-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10981354.png)
